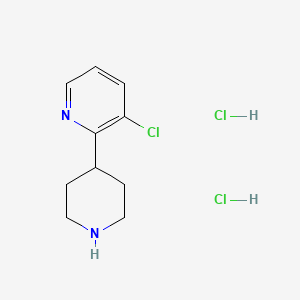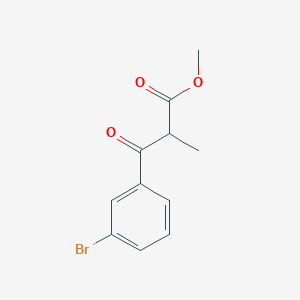
Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate” is a chemical compound with the empirical formula C10H11BrO2 . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular weight of “this compound” is 243.10 g/mol . The InChI code for this compound is 1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature with a density of 1.382 g/mL at 25 °C . The refractive index (n20/D) is 1.540 .Applications De Recherche Scientifique
Bromoarylation of Methyl 2-Chloroacrylate
The Meerwein reaction, involving Methyl 3-aryl-2-bromo-2-chloropropanoates prepared from methyl 2-chloroacrylate and various arenediazonium salts under copper(II) bromide catalysis, is a notable application. This process yields compounds used for constructing substituted 3-hydroxythiophenes, which were previously inaccessible by other routes. The structural variety achieved underscores the method's versatility in synthesizing novel organic compounds (Ostapiuk et al., 2021).
Investigation of Composite Polymer/Fullerene Films
In the field of organic solar cells, the study of thin poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester (P3HT/PCBM) films highlights the relevance of understanding material properties for improving solar cell efficiency. The investigation into the structural properties of these films by grazing‐incidence X‐ray diffraction (XRD) provides insights into how crystallinity affects performance, indicating potential areas for material modification and enhancement in solar cell technologies (Erb et al., 2005).
Alternative Soil Fumigation Methods
Research exploring alternatives to methyl bromide for soil fumigation, due to its ozone-depleting properties, also touches upon related compounds. Studies on combinations of 1,3-dichloropropene and dazomet for cucumber production in China, for example, offer insights into sustainable agricultural practices that could indirectly relate to the broader family of chemicals including Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate (Mao et al., 2012).
Propriétés
IUPAC Name |
methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15-2)10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYOVOIEOBGHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
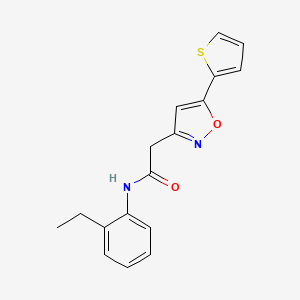
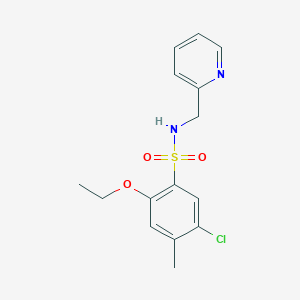
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2831169.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2831174.png)
![2-[(3-Methoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2831175.png)

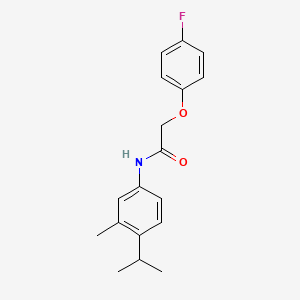
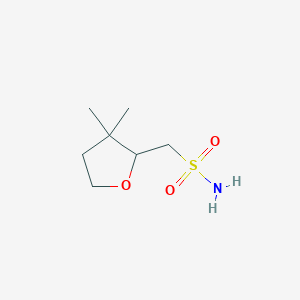


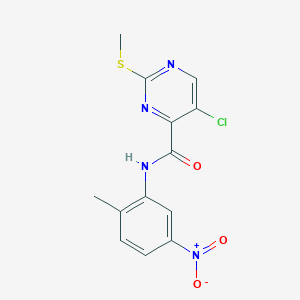
![(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide](/img/structure/B2831184.png)
